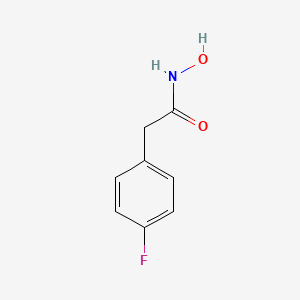

2-(4-fluorophenyl)-N-hydroxyacetamide

Description

2-(4-Fluorophenyl)-N-hydroxyacetamide (CAS: Not explicitly listed in evidence; closest analogs: 351-09-7, 2593-87-5) is a fluorinated acetamide derivative characterized by a hydroxylamine (-NHOH) group attached to the acetamide backbone and a para-fluorophenyl ring. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and material science. Its synthesis typically involves condensation reactions of 4-fluoroaniline derivatives with hydroxylamine and chloral hydrate under controlled conditions .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-hydroxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-7-3-1-6(2-4-7)5-8(11)10-12/h1-4,12H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZWQFISDCKEPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-hydroxyacetamide typically involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide. This intermediate is then subjected to hydroxylation using hydroxylamine hydrochloride in the presence of a base such as sodium acetate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the acetamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-fluorophenyl)-N-hydroxyacetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Backbone

2-Chloro-N-(4-fluorophenyl)acetamide (CAS: Not provided)

- Structure : Chloro (-Cl) substituent instead of hydroxylamine (-NHOH).

- Properties : Forms intramolecular C–H···O and intermolecular N–H···O hydrogen bonds, enhancing crystallinity .

- Applications: Intermediate for synthesizing quinolin-8-yloxy acetamides and piperazinediones .

CRL-40,941 (2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide)

- Structure : Sulfinyl (-SO) group and bis(4-fluorophenyl)methyl substituent.

- Properties : Molecular weight 325.33 g/mol; used as a cognitive enhancer .

- Safety : GHS-compliant safety data sheets indicate handling precautions for bulk transport .

N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide (CAS: 351-09-7)

Fluorophenyl Positional Isomers

2-(3-Fluorophenyl)-N-hydroxyacetamide (CAS: 2593-87-5)

Complex Derivatives with Heterocyclic Moieties

Hydroxamate-Pyrazoline Hybrids (e.g., Compounds 14h–14l)

- Structure : Bulky pyrazoline rings and aryl substituents (e.g., 2-chlorophenyl, 2-iodophenyl).

- Properties: Melting points 128–178°C; act as aminopeptidase N (APN) inhibitors .

- Synthesis : 1H NMR and HRMS confirm regioselective cyclization and acetamide linkage .

SR24463 (Meprin α Inhibitor)

Thiazole- and Thiol-Containing Derivatives

N-(4-Fluorophenyl)-2-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-thiazol-4-yl]acetamide

- Structure : Thiazole ring and sulfur-linked acetamide.

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Melting Point (°C) | Application |

|---|---|---|---|---|---|

| 2-(4-Fluorophenyl)-N-hydroxyacetamide | C₈H₈FNO₂ | ~169.16 | -NHOH, para-F | Not reported | Medicinal chemistry |

| CRL-40,941 | C₁₅H₁₃F₂NO₃S | 325.33 | -SO, bis(4-F-Ph) | Not reported | Cognitive enhancer |

| 2-Chloro-N-(4-fluorophenyl)acetamide | C₈H₇ClFNO | 187.60 | -Cl, para-F | Not reported | Synthetic intermediate |

| 2-(3-Fluorophenyl)-N-hydroxyacetamide | C₈H₈FNO₂ | 169.16 | -NHOH, meta-F | Not reported | Material science |

| Compound 14h (APN Inhibitor) | C₂₀H₁₈ClN₃O₃ | 383.83 | Pyrazoline, 2-Cl-Ph | 166–168 | APN inhibition |

Biological Activity

2-(4-fluorophenyl)-N-hydroxyacetamide is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fluorophenyl group attached to an acetamide moiety, which influences its reactivity and interactions with biological systems. Research into its biological activity has revealed promising applications, particularly in antimicrobial and anticancer domains.

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with acetic anhydride, followed by hydroxylation using hydroxylamine hydrochloride. This compound can undergo various chemical reactions, including oxidation and reduction, which can lead to the formation of different derivatives that may exhibit distinct biological activities.

The mechanism of action is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxy group in the structure allows for hydrogen bonding, which can modulate the activity of these biological targets. Ongoing research aims to elucidate the precise pathways involved in its biological effects.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness is thought to stem from its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. In vitro assays have shown that it can effectively reduce the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary findings indicate that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that this compound can significantly decrease the viability of cancer cell lines in a dose-dependent manner .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Anticancer Activity on Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains highlighted that this compound showed potent activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections.

- Cancer Cell Proliferation Inhibition : In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis being confirmed through flow cytometry analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.